

ONO-4057: A Comparative Review of Preclinical Efficacy and Reproducibility

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Compound of Interest

Compound Name: ONO4057

Cat. No.: B1677316

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical data on ONO-4057, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison of the compound's performance across various studies, shedding light on the reproducibility of its anti-inflammatory effects.

Summary of Preclinical Efficacy

ONO-4057, also known as ONO-LB457, has demonstrated consistent anti-inflammatory properties across a range of in vitro and in vivo preclinical models. The compound acts by specifically targeting the BLT1 receptor, a high-affinity receptor for the potent inflammatory mediator LTB4. This mechanism of action has been validated in multiple studies, showing inhibition of key neutrophil functions and efficacy in animal models of inflammation and organ injury. While the available data comes from a variety of models rather than direct replication studies, the consistent outcomes across these different experimental systems provide a degree of confidence in its biological activity.

In Vitro Efficacy

The foundational in vitro work on ONO-4057 has consistently demonstrated its ability to antagonize LTB4-induced responses in human neutrophils. These studies establish the compound's potency and selectivity.

Parameter	Value	Cell Type	Assay	Reference
Ki	3.7 ± 0.9 nM	Human Neutrophils	[3H] LTB4 Receptor Binding	Kishikawa et al., 1992[1]
IC50	0.7 ± 0.3 µM	Human Neutrophils	LTB4-induced cytosolic free calcium rise	Kishikawa et al., 1992[1]
IC50	3.0 ± 0.1 µM	Human Neutrophils	LTB4-induced aggregation	Kishikawa et al., 1992[1]
IC50	0.9 ± 0.1 µM	Human Neutrophils	LTB4-induced chemotaxis	Kishikawa et al., 1992[1]
IC50	1.6 ± 0.1 µM	Human Neutrophils	LTB4-induced degranulation	Kishikawa et al., 1992[1]

Table 1: In Vitro Potency of ONO-4057 in Human Neutrophils. Data are presented as mean ± standard deviation.

Notably, ONO-4057 did not show any agonist activity at concentrations up to 30 µM and did not inhibit neutrophil activation induced by other stimuli like fMLP or C5a, highlighting its selectivity for the LTB4 receptor pathway.[1]

In Vivo Efficacy

Preclinical in vivo studies have explored the efficacy of ONO-4057 in various animal models, demonstrating its anti-inflammatory effects when administered orally, topically, or intraperitoneally.

Animal Model	Administration Route	Dosing Regimen	Key Findings	Reference
Guinea Pig	Oral	Single dose	ED50 = 25.6 mg/kg for LTB4-induced transient neutropenia	Kishikawa et al., 1992[1]
Guinea Pig	Oral	Single dose	ED50 = 5.3 mg/kg for LTB4-induced intradermal neutrophil migration	Kishikawa et al., 1992[1]
Guinea Pig	Topical	Single dose	1 mg/ear suppressed PMA-induced neutrophil infiltration	Kishikawa et al., 1992[1]
Wistar Rat (Anti-Thy-1 Nephritis)	Intraperitoneal	100 or 300 mg/kg daily	Reduced glomerular infiltration of PMNs and macrophages; reduced urinary protein excretion at the higher dose.[2]	Kawasaki et al., 2005[2]

WKY Rat (Nephrotoxic Serum Nephritis)	Intraperitoneal	Not specified	Dose- dependently reduced proteinuria, hematuria, and glomerular accumulation of monocytes/macr ophages.[3]	J Am Soc Nephrol, 1999[3]
Rat (Hepatic Allografting)	Subcutaneous	Daily post- transplantation	Prolonged mean animal survival (21.0 ± 4.4 days vs. 12.0 ± 0.6 days in control); milder hepatocyte necrosis.	Tanaka et al., 2000

Table 2: Summary of In Vivo Efficacy of ONO-4057 in Animal Models.

The consistent observation of reduced neutrophil/macrophage infiltration and subsequent reduction in tissue damage across different inflammatory models and species points towards a reproducible pharmacological effect of ONO-4057.

Experimental Protocols

In Vitro Assays (Based on Kishikawa et al., 1992)

- Receptor Binding Assay:
 - Preparation: Human neutrophils were isolated from peripheral blood.
 - Procedure: Neutrophil membranes were incubated with [3H] LTB4 in the presence of varying concentrations of ONO-4057.
 - Measurement: The displacement of [3H] LTB4 was measured to determine the binding affinity (Ki) of ONO-4057.

- Functional Assays (Calcium Rise, Aggregation, Chemotaxis, Degranulation):
 - Preparation: Isolated human neutrophils were used.
 - Procedure: Cells were pre-incubated with ONO-4057 before stimulation with LTB₄.
 - Measurement:
 - Calcium Rise: Changes in cytosolic free calcium were measured using a fluorescent indicator.
 - Aggregation: Light transmission through a suspension of neutrophils was monitored.
 - Chemotaxis: Neutrophil migration through a filter towards an LTB₄ gradient was quantified.
 - Degranulation: The release of lysosomal enzymes was measured.

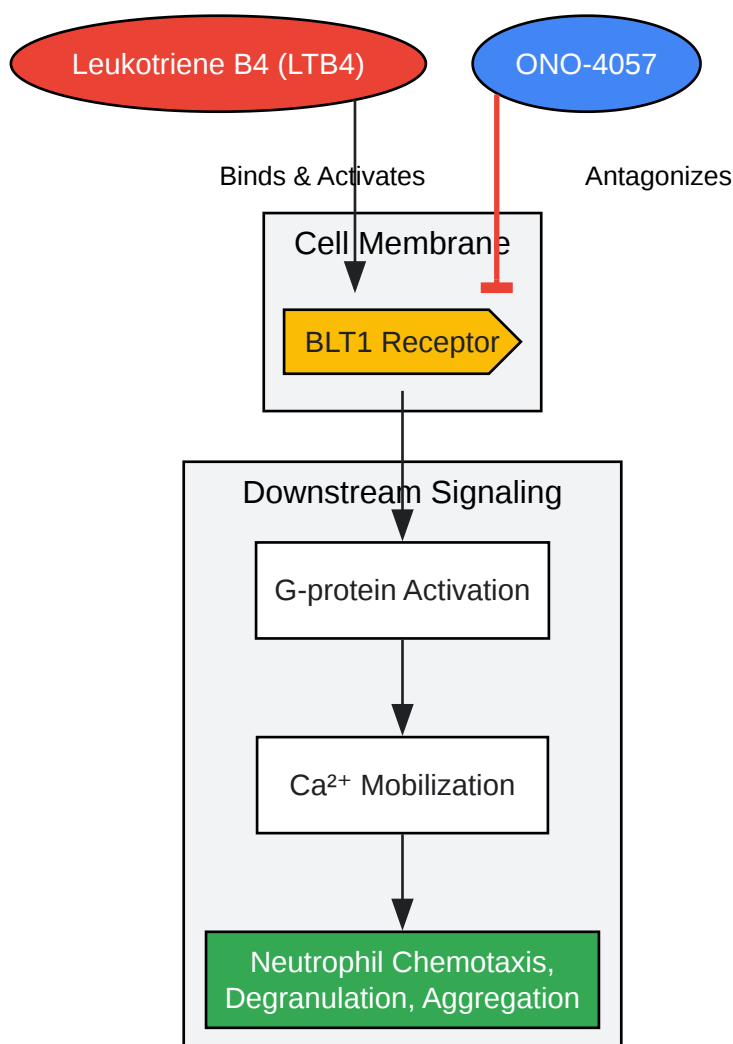
In Vivo Models

- LTB₄-induced Neutropenia and Neutrophil Migration in Guinea Pigs (Kishikawa et al., 1992):
 - Animals: Male Hartley guinea pigs.
 - Procedure: ONO-4057 was administered orally prior to intravenous or intradermal injection of LTB₄.
 - Measurement: Circulating neutrophil counts were measured for neutropenia. For migration, skin biopsies were taken to assess neutrophil infiltration.
- Anti-Thy-1 Nephritis in Rats (Kawasaki et al., 2005):
 - Animals: Wistar rats.
 - Induction of Nephritis: Intravenous injection of anti-Thy-1 antibody (OX7).
 - Treatment: ONO-4057 (100 or 300 mg/kg) or placebo was administered intraperitoneally daily.

- Measurement: Urine protein levels were monitored, and kidney tissues were collected at various time points for histological analysis of glomerular infiltration by polymorphonuclear leukocytes (PMNs) and macrophages.[2]
- Nephrotoxic Serum Nephritis in Rats (J Am Soc Nephrol, 1999):
 - Animals: Wistar-Kyoto (WKY) rats.
 - Induction of Nephritis: Injection of nephrotoxic serum.
 - Treatment: ONO-4057 or placebo was administered intraperitoneally.
 - Measurement: Proteinuria, hematuria, and glomerular accumulation of monocytes/macrophages were assessed.[3]

Visualizations

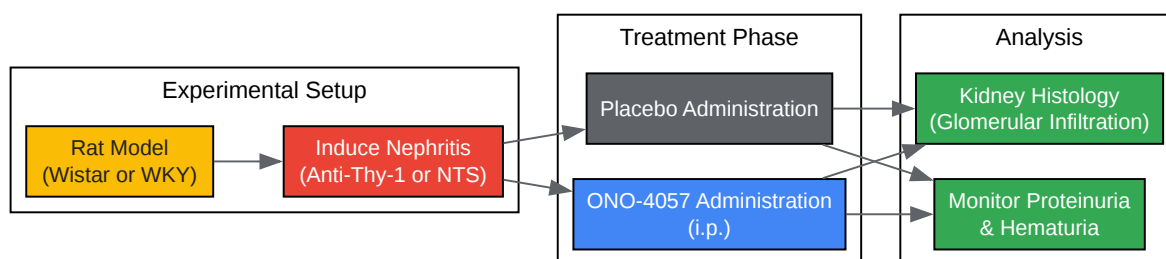
Signaling Pathway of ONO-4057 Action



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Caption: Mechanism of ONO-4057 as a BLT1 receptor antagonist.

Experimental Workflow for In Vivo Nephritis Studies



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Caption: Workflow for preclinical evaluation of ONO-4057 in rat models of nephritis.

Conclusion and Future Directions

The available preclinical data for ONO-4057 consistently demonstrate its potential as a selective LTB₄ receptor antagonist with anti-inflammatory properties. The reproducibility of its effects is supported by similar outcomes across different in vitro assays and in vivo models of inflammation, particularly in its ability to inhibit neutrophil recruitment and function.

However, a significant gap in the publicly available literature is the absence of clinical trial data. For a comprehensive assessment of ONO-4057's therapeutic potential and the translatability of its preclinical effects, human studies are essential. Future work should aim to bridge this gap to determine the safety, tolerability, and efficacy of ONO-4057 in human inflammatory diseases. Researchers utilizing ONO-4057 in new preclinical models can be reasonably confident in its mechanism of action and expected anti-inflammatory outcomes based on the existing body of evidence. Direct comparison studies in standardized models would further strengthen the assessment of its reproducibility.

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